![molecular formula C23H28N4O3S B2999764 N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242901-37-6](/img/structure/B2999764.png)
N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The molecule also features a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen . The presence of a 3-methoxyphenyl group indicates a phenyl ring (a cyclic group of carbon atoms) with a methoxy group (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperidine ring would provide a degree of three-dimensionality to the molecule, while the various substituents would likely influence its overall shape and electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
- Compounds related to the one have been synthesized for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. For instance, novel heterocyclic compounds derived from similar structures have shown significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory effects. These compounds, including various derivatives, exhibited high potency in inhibiting cyclooxygenase-2 selectively, suggesting their potential application in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Modification and Structure-Activity Relationship
- Chemical modification of related compounds has led to the discovery of new analogs with improved pharmacological profiles. For instance, by modifying the structural types of TRPV1 antagonists, researchers were able to design compounds with enhanced tolerability and pharmacological profiles compared to the lead compounds. Such studies are crucial in advancing the development of drugs with better efficacy and reduced side effects (Nie et al., 2020).
Synthesis of Novel Derivatives
- The synthesis of novel derivatives from related compounds has been explored, leading to the creation of new chemical entities with potential biological activities. For example, the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines and their evaluation for various biological activities exemplify the ongoing research in this domain to discover new therapeutic agents (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Potential Anticancer and Anti-Angiogenic Activities
- Some derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. The presence of specific functional groups in these compounds has been linked to their potency in blocking blood vessel formation and inducing cytotoxic effects, highlighting their promise in cancer therapy (Kambappa et al., 2017).
Insecticidal Properties
- Additionally, certain pyridine derivatives have shown significant insecticidal activities against agricultural pests, suggesting their potential use in developing new pesticides. This opens up a research avenue for agrochemical applications, aiming to develop safer and more effective insecticidal agents (Bakhite et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-4-14(2)24-21(28)16-8-6-10-27(12-16)23-25-19-18(13-31-20(19)22(29)26-23)15-7-5-9-17(11-15)30-3/h5,7,9,11,13-14,16H,4,6,8,10,12H2,1-3H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLRQBNUMRZUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

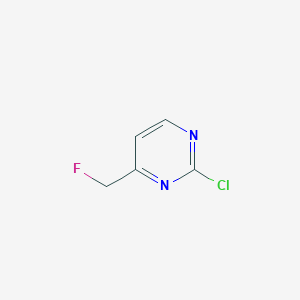
![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)
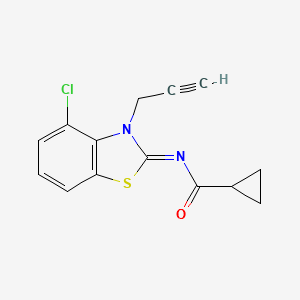

![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)

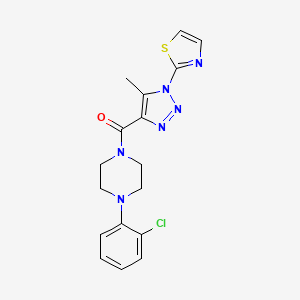

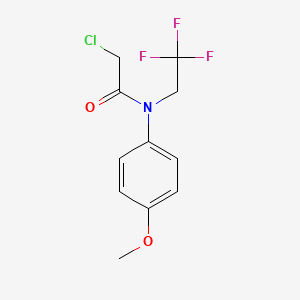


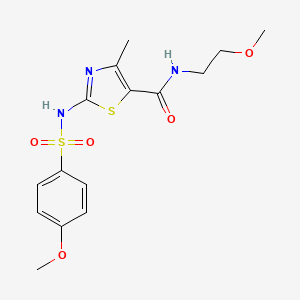
![5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999704.png)
